![molecular formula C17H23NO3S B2652461 2-Methyl-1-oxo-1-(7-phenyl-1,4-thiazepan-4-yl)propan-2-yl acetate CAS No. 1797737-93-9](/img/structure/B2652461.png)
2-Methyl-1-oxo-1-(7-phenyl-1,4-thiazepan-4-yl)propan-2-yl acetate
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Description
2-Methyl-1-oxo-1-(7-phenyl-1,4-thiazepan-4-yl)propan-2-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as TAK-915, is a selective antagonist of the GABAA receptor α5 subtype, which plays a crucial role in cognitive function. In
Scientific Research Applications
Antiviral Activity
Research on phenylpropanoids has shown compounds with similar structures to exhibit antiviral activity. For example, compounds isolated from Nicotiana tabacum demonstrated significant anti-tobacco mosaic virus (anti-TMV) activities, suggesting potential applications in plant virus control and antiviral research (Guang-Hui Kong et al., 2015).
Synthesis and Structural Analysis
One-pot synthesis and spectral analyses of triazoles reveal the intricate design and potential of similar compounds for various biochemical applications, including as ligands in coordination chemistry or as intermediates in organic synthesis (M. N. Ahmed et al., 2016).
Antibacterial Activity
Compounds structurally related to the query have been synthesized and evaluated for their antibacterial activity, indicating potential applications in developing new antimicrobial agents (N. Desai et al., 2001).
Flavoring Safety and Efficacy
Investigations into the safety and efficacy of tertiary alcohols and esters for use as flavorings in animal feed offer insights into the regulatory and safety considerations for similar compounds in food and feed applications (J. Westendorf, 2012).
Oxidative Processes and Synthesis
Studies on oxidative cleavage and synthesis processes highlight the chemical reactivity and transformation capabilities of compounds with similar structural elements, which could be applied in synthetic organic chemistry and materials science (T. Rao & W. Pritzkow, 1987).
properties
IUPAC Name |
[2-methyl-1-oxo-1-(7-phenyl-1,4-thiazepan-4-yl)propan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-13(19)21-17(2,3)16(20)18-10-9-15(22-12-11-18)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAYHXHLFMMOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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